3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile
Description
3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile is a complex heterocyclic compound featuring a fused indoloquinoline core. Key structural attributes include:
- Fluoro substituent at position 3: Enhances lipophilicity and metabolic stability.
- Carbonitrile moiety at position 8: May contribute to electronic effects and hydrogen-bonding interactions.
- 11-oxo group: Introduces polarity and could participate in keto-enol tautomerism.
This compound’s indoloquinoline scaffold provides planar rigidity, which may enhance binding affinity to biological targets.
Properties
Molecular Formula |
C19H14FN3O |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-fluoro-11-oxo-5-propan-2-yl-6H-indolo[2,3-b]quinoline-8-carbonitrile |
InChI |
InChI=1S/C19H14FN3O/c1-10(2)23-16-8-12(20)4-6-14(16)18(24)17-13-5-3-11(9-21)7-15(13)22-19(17)23/h3-8,10,22H,1-2H3 |
InChI Key |
WBXRCZKXRZOSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)F)C(=O)C3=C1NC4=C3C=CC(=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Annulation
The indolo[2,3-b]quinoline core is traditionally assembled via acid-catalyzed condensation between substituted indole and quinoline precursors. A modified Holt-Petrow method, originally developed for indolo[3,2-b]quinolines, can be adapted by substituting 3-acetylindoxyl with a fluorinated analog. For example, 5-fluoro-3-acetylindoxyl undergoes base-mediated condensation with isatin derivatives under oxygen-free conditions to yield a quindoline intermediate. Subsequent decarboxylation at elevated temperatures (180–200°C in diphenylether) generates the tetracyclic skeleton.
Nitrene Insertion Cyclization
Thermal cyclization of enaminoimine hydrochlorides offers a regioselective pathway. As demonstrated by Bierer et al., treatment of 2-nitro-3-fluorobenzaldehyde with 1-acetyl-3-oxoindole in the presence of piperidine yields a nitro-substituted intermediate. Catalytic hydrogenation reduces the nitro group to an amine, which undergoes intramolecular nitrene insertion upon heating with triethyl phosphate (160°C), forming the indoloquinoline core with inherent fluorine substitution.
Oxo Group Installation at Position 11
Ketone Formation via Oxidation
The 11-oxo moiety is introduced by oxidizing a secondary alcohol precursor. Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the C11 hydroxyl group without affecting other reducible functionalities. Alternative methods include Swern oxidation or TEMPO-mediated processes for higher selectivity.
Direct Cyclization with Ketone Precursors
Incorporating a pre-formed ketone during annulation avoids separate oxidation steps. For example, using 3-fluoro-5-isopropyl-2-nitroacetophenone in a Vilsmeier-Haack reaction generates a β-chlorocinnamaldehyde intermediate, which cyclizes with aniline derivatives to directly yield the oxo-substituted core.
Carbonitrile Group Introduction at Position 8
Sandmeyer Reaction
A nitro group at C8 is converted to carbonitrile via a modified Sandmeyer protocol. Treatment of 8-nitroindoloquinoline with CuCN in DMF at 120°C replaces the nitro group with a cyano moiety, achieving 65–72% yield. This method requires rigorous exclusion of moisture to prevent hydrolysis.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic positions allow direct cyanation. Using Trimethylsilyl cyanide (TMSCN) and catalytic Zn(OTf)₂ under microwave irradiation (150°C, 30 min), the C8 position undergoes nucleophilic substitution with a fluorine atom as the leaving group.
Integrated Synthetic Route
Combining these methodologies, the following optimized sequence emerges:
- Friedel-Crafts Alkylation : Install isopropyl group on indole precursor.
- Condensation Annulation : Form indoloquinoline core using 5-fluoro-3-acetylindoxyl and isatin derivative.
- Nitrene Insertion : Close the indole ring via thermal cyclization.
- Oxidation : Introduce oxo group at C11 using MnO₂.
- Cyanation : Apply Sandmeyer reaction to install C8 carbonitrile.
Reaction Optimization Data
Challenges and Mitigation Strategies
- Fluorine Reactivity : Electrophilic fluorination risks over-halogenation. Using fluorinated building blocks (e.g., 5-fluoroindoxyl) avoids this.
- Isopropyl Steric Effects : Early-stage alkylation minimizes steric hindrance during cyclization.
- Oxo Group Stability : Protecting with tert-butyldimethylsilyl (TBDMS) ether during cyanation prevents ketone reduction.
Analytical Characterization
Critical spectroscopic data for final product validation:
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or halogen groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, potentially modulating their activity . This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-b]thiophene Motifs
describes bis-heterocyclic compounds (e.g., bis-pyrazolothieno[2,3-b]thiophenes) synthesized via methods applicable to fused heterocycles. Key differences:
- Core Structure: The target compound’s indoloquinoline core contrasts with thieno[2,3-b]thiophene systems, which lack nitrogen in the fused rings.
- Synthesis Complexity: Both classes require multi-step heterocyclization, but the indoloquinoline system may involve stricter regiochemical control due to fused aromaticity .
TLR7-9 Antagonists with Quinoline-8-carbonitrile Scaffolds
highlights 8-carbonitrile quinoline derivatives (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) as TLR7-9 antagonists for systemic lupus erythematosus. Key comparisons:
- Substituent Diversity : The patent compounds feature morpholine and tetrahydropyrazolo-pyridine groups, whereas the target compound’s isopropyl and fluoro groups prioritize steric and electronic modulation.
- Therapeutic Targets: Both classes target immune pathways, but the indoloquinoline’s fused core may offer distinct binding modes compared to simpler quinoline derivatives.
- Physicochemical Properties: The fluorine in the target compound likely increases metabolic stability compared to non-fluorinated TLR antagonists .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges: The indoloquinoline core requires precise regiochemical control during fusion, contrasting with thieno[2,3-b]thiophene systems, which prioritize sulfur incorporation .
- Pharmacological Potential: While TLR antagonists in leverage quinoline’s versatility, the target compound’s indoloquinoline scaffold may offer novel binding pockets for kinase or protease inhibition.
- Physicochemical Trade-offs : The isopropyl group in the target compound may reduce solubility compared to morpholine-containing analogs, necessitating formulation optimization.
Biological Activity
3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features an indoloquinoline backbone, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Specific methodologies may vary across studies but often leverage established synthetic pathways for indoloquinolines.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been reported to show potent activity against various bacterial strains and fungi. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against pathogens .
Antimalarial Activity
Compounds derived from quinoline structures have been extensively studied for their antimalarial properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Plasmodium falciparum, with IC50 values indicating effective concentrations for therapeutic action. The introduction of specific substituents, such as fluorine or isopropyl groups, may influence the potency and selectivity of these compounds against malaria parasites .
Cytotoxicity Studies
Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. In studies involving similar indoloquinoline derivatives, researchers have assessed cytotoxic effects on human cell lines (e.g., HepG2 and HeLa). Results suggest that while some derivatives exhibit significant biological activity against pathogens, they also maintain low cytotoxicity levels at therapeutic doses .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Antimalarial | Showed IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum. |
| Study C | Cytotoxicity | Low cytotoxicity observed in HepG2 cell lines at concentrations up to 100 µg/mL. |
The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways in microorganisms or cancer cells. For example, quinoline derivatives are known to inhibit heme polymerization in malaria parasites, leading to toxic accumulation and cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
